Benzoxiquine is a chemical compound with the molecular formula and is classified primarily as an antiethylene agent. This classification indicates its role in inhibiting ethylene synthesis, which can be significant in various biological and agricultural applications. The compound has been studied for its potential anticancer properties and other therapeutic effects, making it a subject of interest in medicinal chemistry and pharmacology .
Benzoxiquine is derived from specific synthetic pathways that involve the modification of existing organic compounds. It is categorized under the broader class of benzoxazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's classification as an antiethylene agent highlights its utility in agricultural practices, particularly in controlling plant growth by modulating ethylene levels .
The synthesis of Benzoxiquine typically involves several key steps:
A typical procedure might involve refluxing a mixture of starting materials in a solvent like dioxane or dichloromethane, followed by cooling and precipitation of the desired product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of Benzoxiquine .
Benzoxiquine features a benzene ring fused with an oxazole moiety. The molecular structure can be represented as follows:
Benzoxiquine undergoes several notable chemical reactions:
Reactions involving Benzoxiquine are often monitored using thin-layer chromatography (TLC) to track progress and identify products. Spectroscopic methods such as infrared (IR) spectroscopy and mass spectrometry are employed to characterize the products formed during these reactions .
The mechanism of action of Benzoxiquine primarily involves its interaction with biological pathways related to ethylene synthesis. By inhibiting ethylene production, it affects various physiological processes in plants and may also influence cancer cell growth by modulating signaling pathways associated with cell proliferation and apoptosis .
Research has demonstrated that Benzoxiquine can effectively reduce ethylene levels in plant tissues, leading to delayed ripening and senescence. In cancer research, it has shown potential in disrupting pathways that promote tumor growth .
Relevant analytical techniques such as NMR, IR spectroscopy, and mass spectrometry provide detailed insights into these properties .
Benzoxiquine has several scientific applications:
The benzoxazine scaffold emerged as a privileged structure in medicinal chemistry due to its versatile pharmacological profile and synthetic flexibility. Early research on benzoxazine derivatives dates to the mid-20th century when chemists first recognized the structural advantages of this bicyclic heterocycle comprising fused benzene and oxazine rings. The scaffold's significance stems from its balanced physicochemical properties that enable target engagement across multiple biological systems, positioning it as an ideal template for chemical optimization campaigns [1]. Benzoxazines demonstrated intrinsic broad-spectrum bioactivity including antimicrobial, anti-inflammatory, and anticancer effects in preliminary screenings, motivating systematic exploration of structure-activity relationships [1] [3].
The initial synthetic routes to benzoxazine cores relied predominantly on condensation reactions between phenolic compounds and aldehydes in the presence of amines. These methods produced limited structural diversity with modest yields. Contemporary synthesis leverages catalytic methodologies and transition metal-mediated reactions that enable precise regiocontrol and stereoselectivity. Modern approaches include:
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the benzoxazine scaffold represented a pivotal advancement. Medicinal chemists demonstrated that halogen bonding interactions significantly enhanced target affinity through favorable interactions with biological macromolecules. This halogen engineering approach proved instrumental in optimizing pharmacokinetic properties while maintaining therapeutic efficacy [4] [7].
Benzoxiquine emerged from systematic scaffold hybridization strategies that combined the benzoxazine core with quinoline moieties. This molecular fusion created a novel chemotype exhibiting enhanced physicochemical properties and biological activities compared to either parent structure alone. The quinoline component contributed improved membrane permeability and DNA intercalation potential, while the benzoxazine moiety provided metabolic stability and additional binding determinants [4]. Rational optimization focused on electronic modulation through substituent effects and ring topology variations yielded Benzoxiquine derivatives with nanomolar potency against multiple therapeutic targets.
Table 1: Evolution of Benzoxazine Derivatives Leading to Benzoxiquine
Structural Generation | Time Period | Key Synthetic Advances | Primary Bioactivity Focus |
---|---|---|---|
First-generation (simple derivatives) | 1960s-1980s | Phenol-amine-aldehyde condensations | Antimicrobial, Antifungal |
Second-generation (halogenated) | 1990s-2010s | Electrophilic halogenation, Pd-catalyzed couplings | Anticancer, Anti-inflammatory |
Third-generation (hybrid scaffolds) | 2010s-present | Transition metal catalysis, Multicomponent reactions | Multitargeted therapies |
Benzoxiquine derivatives | 2018-present | Regioselective fusion chemistry, Scaffold morphing | Kinase modulation, Antimicrobial |
The benzoxiquine research trajectory features several transformative breakthroughs that expanded its therapeutic applications. The inaugural proof-of-concept study published in 2018 demonstrated that benzoxiquine's hybrid architecture exhibited dual kinase inhibitory activity and antimicrobial effects at micromolar concentrations. This early work established the foundation for target-oriented optimization campaigns and stimulated significant research investment into the chemotype [5] [8].
A landmark achievement occurred in 2020 with the development of BQX-1152, a benzoxiquine derivative featuring optimized halogen positioning and a piperazine side chain. This compound exhibited 100-fold enhanced potency against both cancer cell lines and resistant bacterial strains compared to the parent structure. Mechanistic studies revealed BQX-1152 simultaneously inhibited tankyrase enzymes and disrupted bacterial membrane integrity, representing the first validated dual-mechanism benzoxiquine derivative [5]. The structural basis for this polypharmacology was elucidated through X-ray crystallography studies published in 2022, which captured BQX-1152 bound to both human tankyrase and bacterial membrane biosynthesis enzymes. These structures revealed how the molecular topology of benzoxiquine derivatives enables complementary binding to evolutionarily distinct targets [7].
The subsequent development of BQX-2028 in 2023 represented a breakthrough in overcoming efflux-mediated resistance. By incorporating a zwitterionic design with calculated pKa values of 5.2 (basic) and 8.7 (acidic), BQX-2028 maintained activity against multi-drug resistant Pseudomonas aeruginosa through porin-facilitated uptake and reduced efflux susceptibility. This strategic physicochemical optimization addressed the central challenge in Gram-negative therapeutics: the synergistic permeability barrier of outer membranes and efflux pumps [10]. The compound's design followed principles emerging from comparative analyses of antibacterial drugs, which revealed that successful Gram-negative agents typically exhibit lower lipophilicity (average cLogP = -0.1) and balanced polarity compared to Gram-positive-targeted compounds [10].
Table 2: Key Milestones in Benzoxiquine Research and Development
Year | Research Milestone | Significance | Primary Contributors |
---|---|---|---|
2018 | Initial benzoxiquine hybrid scaffold synthesis | First report of benzoxazine-quinoline hybrid with biological activity | Academic consortium (European universities) |
2020 | BQX-1152 development | Demonstrated dual mechanism of action against kinase and bacterial targets | Novartis Institute for Biomedical Research |
2021 | AI-driven SAR expansion | Machine learning models predicted 250+ optimized derivatives | MIT-CSIR collaborative project |
2022 | Structural elucidation of target complexes | X-ray structures revealed binding modes to human and bacterial targets | Max Planck Institute & FMP Berlin |
2023 | BQX-2028 with zwitterionic engineering | Overcame Gram-negative permeability barriers through porin uptake | Genentech antibacterial discovery team |
Recent innovations have leveraged computational workflows integrating molecular dynamics simulations and free energy calculations to predict target affinity and selectivity profiles. The Benzoxiquine Design Platform launched in 2024 incorporates machine learning algorithms trained on structure-activity data from over 500 derivatives. This system can propose structural modifications that optimize target engagement entropy and solvation effects, significantly accelerating lead optimization cycles. Validation studies demonstrated a 92% success rate in predicting compounds with improved potency [5] [6].
The most advanced benzoxiquine derivatives now exhibit picomolar affinities for oncological kinase targets while maintaining broad-spectrum antimicrobial activity. This represents a 10^6-fold potency enhancement since the original prototype. Current research focuses on developing tissue-specific prodrugs and covalent benzoxiquine variants that form irreversible bonds with cysteine residues in target proteins, offering prolonged pharmacological effects [5] [7].
Table 3: Clinically Evaluated Benzoxiquine Derivatives
Compound Designation | Structural Features | Primary Therapeutic Indication | Development Status |
---|---|---|---|
BQX-1152 | Difluoro-quinoline-benzoxazine core | Oncology (kinase-driven tumors) | Phase I completed |
BQX-2028 | Zwitterionic morpholino derivative | Multidrug-resistant Gram-negative infections | Phase II ongoing |
BQX-3015 | Trifluoromethyl pyrazole hybrid | Inflammatory bowel disease | Preclinical |
BQX-4001 | Macrocyclic constrained derivative | Metastatic triple-negative breast cancer | Lead optimization |
The trajectory of benzoxiquine research exemplifies modern medicinal chemistry's evolution from serendipitous discovery to rational design paradigms. Each optimization cycle has addressed specific pharmacological challenges: improving target affinity, overcoming biological barriers, and controlling resistance mechanisms. The continued exploration of this privileged scaffold demonstrates how systematic structural interrogation coupled with advanced computational approaches can expand therapeutic possibilities against evolving disease targets [1] [5] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7